3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 946300-10-3
VCID: VC4258985
InChI: InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Molecular Formula: C22H25N3O5S
Molecular Weight: 443.52

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

CAS No.: 946300-10-3

Cat. No.: VC4258985

Molecular Formula: C22H25N3O5S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole - 946300-10-3

Specification

CAS No. 946300-10-3
Molecular Formula C22H25N3O5S
Molecular Weight 443.52
IUPAC Name 3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3
Standard InChI Key NFVAQAFMMKGNPQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC

Introduction

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C22H25N3O5S and a molecular weight of 443.5 g/mol . This compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic rings containing one oxygen atom and two nitrogen atoms. The presence of a piperidine ring, an oxadiazole moiety, and a sulfonyl group contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of compounds similar to 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step synthetic pathways that may include condensation reactions and cyclization steps. The oxadiazole ring can participate in various reactions, such as nucleophilic substitutions and cycloadditions. Additionally, the piperidine moiety can undergo acylation and alkylation reactions, making it versatile for further chemical modifications.

Biological Activity and Potential Applications

While specific biological activity data for 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is limited, compounds with similar structures have shown potential in medicinal chemistry. Oxadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties . The presence of the 2,4-dimethoxyphenyl group and the tosylpiperidin-4-yl group may contribute to its potential biological activity.

Biological Activity of Similar Compounds

Compound TypeBiological Activity
1,3,4-Oxadiazole DerivativesAnti-cancer, Anti-diabetic, Antimicrobial, Antioxidant
Piperidine-based CompoundsPotential for neurological and cardiovascular applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator